molecular formula C12H20O3 B8434604 6-(Pent-4-en-1-yl)-1,4,8-trioxaspiro[4.5]decane

6-(Pent-4-en-1-yl)-1,4,8-trioxaspiro[4.5]decane

Cat. No. B8434604
M. Wt: 212.28 g/mol
InChI Key: YUJFLRJOXMBVSR-UHFFFAOYSA-N
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Patent
US08829196B2

Procedure details

To a mixture of methyltriphenylphosphonium bromide (0.920 g, 2.58 mmol) in TI IF (10 mL) under N2 at it was added NaHMDS (2M in THF, 1.30 mL, 2.58 mmol). The mixture was stirred at rt for 1 hr. 4-(1,4,8-trioxaspiro[4.5]dec-6-yl)butanal (0.276 g, 1.29 mmol) was then added and the reaction was stirred at it for 1 hr. It was quenched with sat'd. aq. NH4Cl and extracted 3× with Et2O. The combined organics were dried (anhd. Na2SO4), filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.75-5.86 (m, 1H), 4.91-5.03 (m, 2H), 3.91-4.05 (m, 4H), 3.78-3.90 (m, 2H), 3.62-3.71 (m, 1H), 3.43 (dd, 1H, J=9.0 Hz, 11.2 Hz), 1.98-2.12 (m, 2H), 1.11-1.81 (m, 7H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.276 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si]([N-][Si](C)(C)C)(C)C.[Na+].[O:11]1[C:15]2([CH2:20][CH2:19][O:18][CH2:17][CH:16]2[CH2:21][CH2:22][CH2:23][CH:24]=O)[O:14][CH2:13][CH2:12]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:21]([CH:16]1[CH2:17][O:18][CH2:19][CH2:20][C:15]21[O:11][CH2:12][CH2:13][O:14]2)[CH2:22][CH2:23][CH:24]=[CH2:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Two
Name
Quantity
0.276 g
Type
reactant
Smiles
O1CCOC12C(COCC2)CCCC=O
Step Three
Name
Quantity
0.92 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at it for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
It was quenched with sat'd
EXTRACTION
Type
EXTRACTION
Details
aq. NH4Cl and extracted 3× with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (anhd. Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC=C)C1C2(OCCO2)CCOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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